1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
Overview
Description
“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1393442-63-1. It has a molecular weight of 319.16 . The IUPAC name for this compound is 1-(3-bromo-6-methyl-4-quinolinyl)-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is 1S/C14H11BrN2O2/c1-8-2-3-11-9 (6-8)14 (10 (15)7-16-11)17-12 (18)4-5-13 (17)19/h2-3,6-7H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” include a molecular weight of 319.16 . More specific properties like melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione, although not directly studied, is related to various research efforts in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, the research on the ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines highlights the potential for synthesizing complex molecules, including quinolin-4-yl derivatives, through cyclization and ring transformation processes (Šafár̆ et al., 2000). Such methodologies could be applicable in synthesizing the compound by modifying the reactants or reaction conditions.
Antioxidant Evaluation
Derivatives similar to 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione have been evaluated for their antioxidant properties. For example, new pyrazolopyridine derivatives synthesized from various intermediates demonstrated significant antioxidant activities, indicating the potential for compounds within this chemical family to act as effective antioxidants (Gouda, 2012).
Regiochemistry in Nucleophilic Substitution
The study of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines, including the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, provides insights into regioselectivity and the mechanisms of such reactions (Choi & Chi, 2004). Understanding these reaction patterns could aid in the targeted synthesis of 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione by selecting appropriate amines and controlling reaction conditions.
Heterocyclic Scaffold Development
In medicinal chemistry, the development of new heterocyclic scaffolds is crucial for discovering novel bioactive compounds. Research on the multicomponent 1,3-dipolar cycloaddition of tetrahydroisoquinolinium N-ylides to produce dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones showcases the creation of complex molecular architectures with potential biological activities (Boudriga et al., 2019). This highlights the versatility of compounds related to 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione in drug discovery and development.
properties
IUPAC Name |
1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYFABCFOQFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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